Rosuvastatin (Calcium)

LDL-C Lowering Statin Potency Head-to-Head Comparison

Researchers managing dyslipidemia in polypharmacy require aggressive LDL-C reduction without CYP3A4-mediated DDIs. Rosuvastatin Calcium (CAS 147098-20-2) is a high-intensity, hydrophilic statin that addresses this need. • ≥50% LDL-C reduction at approved doses (STELLAR: 46% at 10 mg) • Minimal CYP3A4 metabolism; only 28% AUC increase with itraconazole • Lower diabetogenic signal: FAERS ROR 9.63 vs atorvastatin 36.70 • Supplied as ≥98% pure solid with CoA. For R&D and bioequivalence studies.

Molecular Formula C44H54CaF2N6O12S2
Molecular Weight 1001.1 g/mol
Cat. No. B14802082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosuvastatin (Calcium)
Molecular FormulaC44H54CaF2N6O12S2
Molecular Weight1001.1 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2]
InChIInChI=1S/2C22H28FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2
InChIKeyLALFOYNTGMUKGG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rosuvastatin Calcium Baseline and Differentiation


Rosuvastatin (calcium) is a fully synthetic, hydrophilic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor (statin) indicated for the treatment of dyslipidemia and the reduction of atherosclerotic cardiovascular disease risk. As a high-intensity statin, it is distinct within its class for achieving ≥50% low-density lipoprotein cholesterol (LDL-C) reduction at approved doses [1]. Its hydrophilic nature, minimal cytochrome P450 (CYP) metabolism (primarily CYP2C9 with minor 3A4 involvement), and high affinity for the hepatic organic anion transporting polypeptide 1B1 (OATP1B1) transporter confer a unique pharmacokinetic profile compared to lipophilic analogs like atorvastatin and simvastatin [2].

Rosuvastatin Calcium: Why Substitution Fails


Therapeutic substitution of rosuvastatin with other statins is clinically inappropriate due to significant quantitative differences in lipid-lowering potency, metabolic pathways dictating drug-drug interaction (DDI) risk, and end-organ safety profiles. For example, achieving equivalent LDL-C reductions requires significantly higher doses of atorvastatin or simvastatin, which inherently alters the risk-benefit calculus [1]. Furthermore, rosuvastatin's minimal reliance on CYP3A4 metabolism confers a substantial advantage in polypharmacy settings compared to CYP3A4-dependent statins like atorvastatin and simvastatin, where DDI-related myopathy is a primary concern [2]. The evidence below substantiates these non-interchangeable characteristics for scientific and procurement decision-making.

Rosuvastatin Calcium Evidence Guide


Superior LDL-C Reduction vs. Atorvastatin

In the pivotal STELLAR trial (n=2,431), rosuvastatin demonstrated significantly greater LDL-C reductions compared to atorvastatin, pravastatin, and simvastatin across licensed dose ranges [1]. Across the dose range of 10-80 mg, rosuvastatin reduced LDL-C by a mean of 8.2% more than atorvastatin (p<0.001). At the commonly prescribed 10 mg starting dose, rosuvastatin achieved a mean 46% reduction in LDL-C compared to 37% for atorvastatin 10 mg. This superior potency is further validated by a recent systematic review and meta-analysis of high-intensity statins, which confirmed a statistically significant advantage for rosuvastatin 40 mg over atorvastatin 80 mg in reducing LDL-C levels [2].

LDL-C Lowering Statin Potency Head-to-Head Comparison

Dose Equivalence for Lipid Control

The VOYAGER meta-analysis of 38,052 patient exposures quantified the dose equivalency between statins, demonstrating that rosuvastatin achieves lipid reductions at significantly lower milligram doses compared to atorvastatin and simvastatin [1]. Specifically, rosuvastatin 40 mg reduced LDL-C by 55% and non-HDL-C by 50%; comparable reductions were not achieved with the maximum 80 mg doses of either atorvastatin or simvastatin. The study concluded that, regarding reductions in LDL-C and non-HDL-C, each rosuvastatin dose is equivalent to doses 3-3.5 times higher for atorvastatin and 7-8 times higher for simvastatin [1].

Dose Equivalence LDL-C non-HDL-C VOYAGER Meta-analysis

Drug-Drug Interaction Profile via CYP3A4

Rosuvastatin is primarily eliminated unchanged (90%) and undergoes minimal metabolism, with CYP2C9 playing a principal role and CYP3A4 a minor one [1]. In contrast, atorvastatin and simvastatin are extensively metabolized by CYP3A4. This mechanistic difference translates to a lower propensity for clinically significant drug-drug interactions. While concomitant administration of the strong CYP3A4 inhibitor itraconazole with atorvastatin or simvastatin can lead to substantial increases in systemic exposure and myopathy risk, the same interaction with rosuvastatin resulted in only a 28% increase in AUC, which is not considered clinically significant [1]. Regulatory guidance confirms that pravastatin, rosuvastatin, and pitavastatin are not significantly metabolized by CYP3A4 and are less susceptible to CYP interactions [2].

Drug-Drug Interactions CYP450 Polypharmacy Pharmacokinetics

Muscle-Related ADR Incidence Comparison

A retrospective analysis of 2,888 clinical trials (n=161,714 participants) conducted in the Chinese population from 1992 to 2023 revealed significant variation in statin-induced muscle ADR incidence [1]. Notably, muscle-related ADRs, particularly rhabdomyolysis, were most prevalent with fluvastatin (0.90%), lovastatin (0.74%), and pravastatin (0.53%). The incidence rates for rosuvastatin and atorvastatin were not among the highest for muscle ADRs in this analysis. The study underscores that the safety profile of statins is not uniform and that selection should be guided by population-specific real-world data.

Statin-Associated Muscle Symptoms SAMS Adverse Drug Reaction Real-World Evidence

New-Onset Diabetes Signal vs. Atorvastatin

Analysis of the FDA Adverse Event Reporting System (FAERS) database (2004-2022) comparing diabetes-related adverse event signals among statins revealed a clear hierarchy [1]. Atorvastatin demonstrated the strongest association signal with a Reporting Odds Ratio (ROR) of 36.70 (95% CI 35.92-37.51). In contrast, rosuvastatin exhibited a significantly weaker signal, with an ROR of 9.63 (95% CI 9.10-10.19). This indicates that while both drugs carry a diabetes risk warning, the magnitude of the post-marketing signal for rosuvastatin is substantially lower. In vitro studies corroborate these findings, showing that atorvastatin reduced insulin secretion in human islet β cells by 34.07% compared to a 26.78% reduction with rosuvastatin at 100 nM [2].

New-Onset Diabetes Pharmacovigilance FAERS Diabetes Risk

Rosuvastatin Calcium Clinical Applications


Aggressive LDL-C Lowering for ASCVD Prevention

For secondary prevention in patients with established ASCVD or high-risk primary prevention, achieving an LDL-C reduction of ≥50% is guideline-mandated. Rosuvastatin's potency, confirmed in the STELLAR trial (46% LDL-C reduction at 10 mg) and meta-analysis (favoring rosuvastatin 40 mg over atorvastatin 80 mg), ensures a higher probability of goal attainment without requiring maximum-tolerated doses [1]. This is particularly advantageous in clinical pathways where aggressive lipid lowering is non-negotiable, and procurement of a high-intensity statin with proven efficacy is essential.

Polypharmacy in HIV, Transplant, and Geriatric Patients

The management of patients requiring multiple medications, especially those involving CYP3A4 inhibitors (e.g., protease inhibitors, azole antifungals, macrolides), necessitates a statin with a low DDI liability. Rosuvastatin's minimal CYP3A4 metabolism and the clinical insignificance of its interaction with strong inhibitors like itraconazole (only 28% AUC increase) position it as a preferred agent over CYP3A4-dependent statins [2]. Healthcare systems serving complex patient populations should prioritize rosuvastatin in their formularies to minimize the risk of statin-induced myopathy and improve medication safety.

Diabetes Risk and Metabolic Syndrome

Given the recognized class effect of statins on new-onset diabetes (NOD), selecting a statin with a comparatively lower diabetogenic signal is a prudent clinical strategy for individuals with obesity, prediabetes, or metabolic syndrome. Pharmacovigilance data from FAERS demonstrates a significantly lower signal strength for diabetes with rosuvastatin (ROR 9.63) compared to atorvastatin (ROR 36.70) [3]. This differential risk profile supports the preferential use of rosuvastatin in this growing patient demographic, aligning procurement decisions with value-based care objectives focused on long-term metabolic health.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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